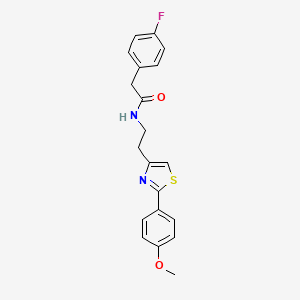
2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FMT is a thiazole derivative, and its unique chemical structure makes it an attractive candidate for use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has demonstrated the synthesis of thiazole derivatives, including compounds structurally related to "2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide," showing significant antimicrobial activities. These activities are tested against a variety of bacterial and fungal strains, indicating the compound's potential as a base for developing new antimicrobial agents. For instance, studies have highlighted the synthesis and antimicrobial evaluation of sulfide and sulfone derivatives of thiazole, showcasing their effectiveness against Gram-negative and Gram-positive bacteria as well as fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Neuroprotective Effects
Analogs of "2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide" have been investigated for their neuroprotective effects. Specifically, compounds have been developed to evaluate their protective properties against cerebral ischemic injury, both in vitro and in vivo models. This includes the assessment of these compounds' ability to cross the blood-brain barrier, suggesting their potential application in treating neurological disorders (Yu et al., 2018).
Antiproliferative and Cancer Research
Thiazole derivatives, including those similar to the compound , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies aim to understand the compounds' mechanisms of action and their potential as cancer therapeutics. Research into benzophenone-thiazole derivatives as potent VEGF-A inhibitors illustrates this application, highlighting the compound's role in inhibiting tumor growth and proliferation (Prashanth et al., 2014).
Herbicide Analysis and Environmental Impact
The compound's structural analogs have been studied for their role in the analysis of herbicides and their degradation products in natural waters. This research is crucial for understanding the environmental impact of such compounds, including their persistence and potential toxicity. For example, the detection and analysis of herbicides and their sulfonic and oxanilic acid degradates offer insights into the environmental fate of these chemicals (Zimmerman, Schneider, & Thurman, 2002).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-25-18-8-4-15(5-9-18)20-23-17(13-26-20)10-11-22-19(24)12-14-2-6-16(21)7-3-14/h2-9,13H,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQQMJYWMBRSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


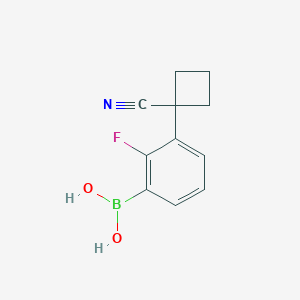
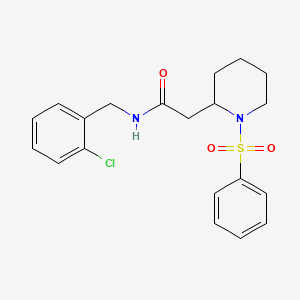
![(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2696750.png)
![1-(4-ethoxyphenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2696751.png)
![N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2696752.png)
![N-isopropyl-1-[2-({[(3-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-benzimidazole-5-sulfonamide](/img/structure/B2696753.png)
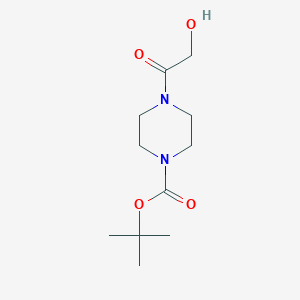
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2696756.png)
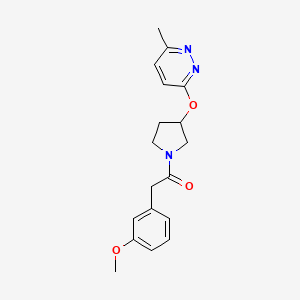
![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone](/img/structure/B2696762.png)
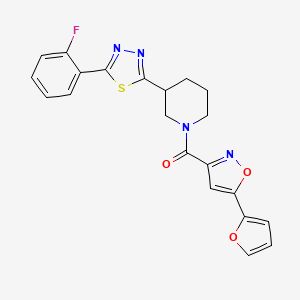
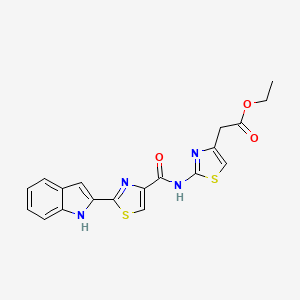
![2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2696765.png)